

SB 235375: A Technical Guide to its NK-3 Receptor Selectivity Profile

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Compound of Interest

Compound Name: SB 235375

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This technical guide provides a comprehensive overview of the in vitro selectivity profile of **SB 235375**, a potent and selective non-peptide antagonist of the neurokinin-3 (NK-3) receptor. The data herein is compiled from preclinical pharmacological studies, offering a detailed look at its binding affinity, functional antagonism, and off-target liability.

Quantitative Selectivity Profile

The selectivity of **SB 235375** is demonstrated through its differential binding affinity and functional antagonism at the human tachykinin receptors (NK-1, NK-2, and NK-3). The following tables summarize the key quantitative data.

Table 1: Receptor Binding Affinity

Receptor	Radioligand	Cell Line	Ki (nM)	Selectivity Fold (NK-3 vs. other)
Human NK-3	125I-[MePhe7]-neurokinin B	CHO	2.2	-
Human NK-2	-	-	209	95-fold
Human NK-1	-	-	> 100,000	> 45,455-fold

Data compiled from studies on recombinant human receptors.[\[1\]](#)

Table 2: Functional Antagonist Potency

Assay Type	Agonist	Cell Line / Tissue	Parameter	Value
Ca ²⁺ Mobilization	Neurokinin B (NKB)	HEK 293 (hNK-3R)	Kb (nM)	12
Contraction Assay	Senktide	Rabbit Iris Sphincter	pA2	8.1
Contraction Assay	Senktide	Guinea Pig Ileal Smooth Muscle	pA2	8.3

Functional assays demonstrate competitive antagonism at the NK-3 receptor.[\[1\]](#)

Off-Target Screening

To assess its broader selectivity, **SB 235375** was screened against a panel of other molecular targets.

Table 3: Off-Target Liability

Number of Targets Screened	Target Types	Concentration of SB 235375	Outcome
68	Receptors, Enzymes, Ion Channels	1 μ M	No significant effect observed

This broad screening highlights the high specificity of **SB 235375** for the NK-3 receptor.[\[1\]](#)

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide.

Radioligand Binding Assays

Objective: To determine the binding affinity (K_i) of **SB 235375** for human NK-1, NK-2, and NK-3 receptors.

Methodology:

- **Membrane Preparation:** Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NK-3 receptor (CHO-hNK-3R).
- **Radioligand:** ^{125}I -[MePhe⁷]-neurokinin B (NKB) was used as the radioligand for the NK-3 receptor binding assay.
- **Assay Conditions:** The binding assay was performed by incubating the cell membranes with the radioligand and varying concentrations of the test compound, **SB 235375**.
- **Detection:** The amount of bound radioactivity was measured to determine the displacement of the radioligand by **SB 235375**.
- **Data Analysis:** The inhibition constant (K_i) was calculated from the IC_{50} values obtained from the concentration-response curves. A similar methodology was employed for NK-1 and NK-2 receptors.

Functional Antagonism: Calcium Mobilization Assay

Objective: To determine the functional antagonist potency (K_b) of **SB 235375** at the human NK-3 receptor.

Methodology:

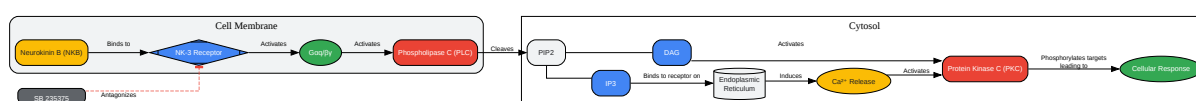
- **Cell Line:** Human Embryonic Kidney (HEK) 293 cells stably expressing the human NK-3 receptor (HEK 293-hNK-3R) were used.
- **Agonist:** Neurokinin B (NKB) was used to stimulate the NK-3 receptor.
- **Assay Principle:** Activation of the Gq-coupled NK-3 receptor by NKB leads to an increase in intracellular calcium (Ca^{2+}) concentration.
- **Procedure:** The cells were pre-incubated with varying concentrations of **SB 235375** before being challenged with NKB.

- Detection: The change in intracellular Ca^{2+} levels was measured using a fluorescent calcium indicator.
- Data Analysis: The antagonist dissociation constant (K_b) was determined by analyzing the rightward shift in the NKB concentration-response curve in the presence of **SB 235375**.^[1]

Visualized Pathways and Workflows

Neurokinin-3 Receptor Signaling Pathway

The NK-3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the $\text{G}_{\alpha q}$ pathway. Upon activation by its endogenous ligand, neurokinin B (NKB), the receptor initiates a cascade leading to intracellular calcium mobilization and subsequent cellular responses.

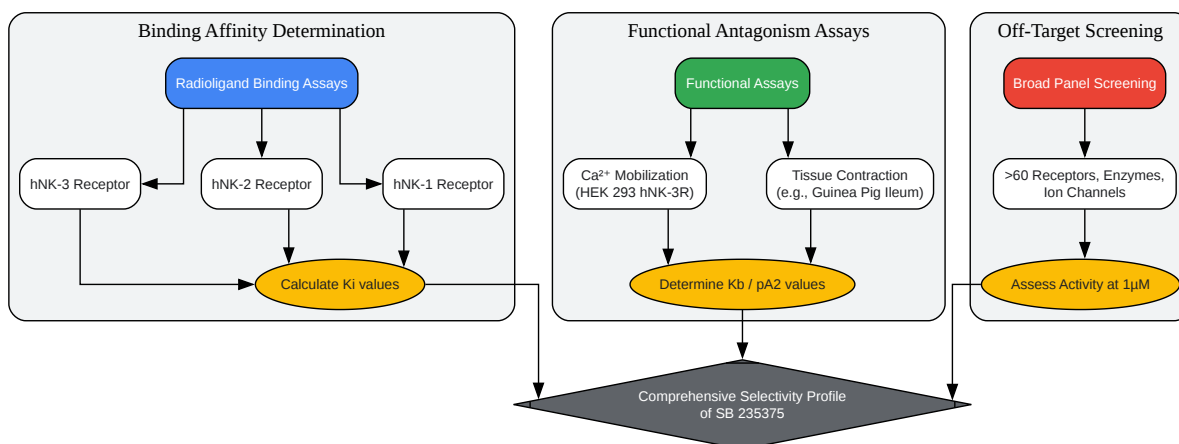


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Caption: NK-3 Receptor Signaling Pathway.

Experimental Workflow for Determining Selectivity Profile

The following diagram illustrates the logical flow of experiments conducted to characterize the selectivity profile of **SB 235375**.



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Caption: Experimental Workflow for Selectivity Profiling.

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References

- 1. Nonpeptide tachykinin receptor antagonists. III. SB 235375, a low central nervous system-penetrant, potent and selective neurokinin-3 receptor antagonist, inhibits citric acid-induced cough and airways hyper-reactivity in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
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